5,6-Dimethyl-2-benzofuran-1(3H)-one
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Overview
Description
5,6-Dimethylisobenzofuran-1(3H)-one is an organic compound with a unique structure that includes a furan ring fused to a benzene ring, with two methyl groups attached at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylisobenzofuran-1(3H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
While specific industrial production methods for 5,6-Dimethylisobenzofuran-1(3H)-one are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5,6-Dimethylisobenzofuran-1(3H)-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, its derivatives may inhibit specific enzymes or receptors involved in disease processes, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure without the methyl groups.
Isoindoline-1,3-dione: Lacks the furan ring but shares the isoindoline core.
Thiazole Derivatives: Contain a thiazole ring instead of a furan ring.
Uniqueness
5,6-Dimethylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both a furan and benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
51648-98-7 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5,6-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-5-12-10(11)9(8)4-7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
MEGOTCLFSOSFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)OC2 |
Origin of Product |
United States |
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